![molecular formula C17H13N5O4S3 B2659511 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 850915-98-9](/img/structure/B2659511.png)
2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
The compound is a derivative of thieno[3,2-d]pyrimidin-4-ones . These compounds are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a thieno[3,2-d]pyrimidin-4-one core, a nitrophenyl group, a thioacetamide group, and a thiazole ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of its functional groups. For example, the nitro group might undergo reduction reactions, while the thioacetamide group could participate in nucleophilic substitution reactions .Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized new heterocycles incorporating the antipyrine moiety, demonstrating antimicrobial properties. For instance, compounds with structures related to the specified chemical have been evaluated for their effectiveness against various bacterial strains, showing promising antimicrobial activities (Bondock et al., 2008).
Synthesis of Fused and Isolated Azoles
Research has focused on the synthesis of new compounds derived from thieno[d]pyrimidines, including the formation of fused and isolated thieno[d]pyrimidine derivatives. These efforts aim to explore the chemical versatility and potential biological applications of these compounds (El Azab & Elkanzi, 2014).
Anticancer Agents
Compounds structurally related to the chemical have been studied for their potential as anticancer agents. Investigations into polyfunctionally substituted heterocyclic compounds derived from similar structures have shown high inhibitory effects against various cancer cell lines, underscoring their potential in antitumor applications (Shams et al., 2010).
Insecticidal Properties
New heterocycles incorporating a thiadiazole moiety, synthesized from precursors similar to the specified chemical, have been evaluated for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in developing new insecticidal agents (Fadda et al., 2017).
properties
IUPAC Name |
2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4S3/c23-13(20-16-18-6-8-28-16)9-29-17-19-12-5-7-27-14(12)15(24)21(17)10-1-3-11(4-2-10)22(25)26/h1-4,6,8H,5,7,9H2,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTBURPBGABQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide |
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